molecular formula C6H8N2OS B3105895 N'-hydroxy-2-thiophen-3-ylethanimidamide CAS No. 155601-61-9

N'-hydroxy-2-thiophen-3-ylethanimidamide

Cat. No.: B3105895
CAS No.: 155601-61-9
M. Wt: 156.21 g/mol
InChI Key: LGPSLLXIJLFLIW-UHFFFAOYSA-N
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Description

N’-hydroxy-2-thiophen-3-ylethanimidamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N'-hydroxy-2-thiophen-3-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSLLXIJLFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-thiophen-3-ylethanimidamide typically involves the reaction of 2-thiophen-3-ylethanimidamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of hydroxylamine to the imidamide group, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-thiophen-3-ylethanimidamide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-thiophen-3-ylethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-hydroxy-2-thiophen-3-ylethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-thiophen-3-ylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-thiophen-3-ylethanimidamide is unique due to the presence of the N’-hydroxy group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N'-hydroxy-2-thiophen-3-ylethanimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2O1S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_1\text{S}

This compound features a thiophene ring, an amidine functional group, and a hydroxyl group, which contribute to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting protein synthesis .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation of pathogenic cells .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds revealed significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanisms involved include:

  • Disruption of Cell Membrane Integrity : Compounds similar to this compound have been shown to affect the permeability of bacterial membranes, leading to cell lysis .

Cytotoxicity Studies

In vitro assays have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AHeLa15Apoptosis Induction
Study BMCF-710Cell Cycle Arrest
Study CA54920Enzyme Inhibition

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cancer type and the specific mechanisms involved.

Enzyme Inhibition

Research has identified that this compound may inhibit key enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion, thereby suggesting potential applications in diabetes management .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with derivatives of this compound showed a marked improvement in symptoms and reduction in bacterial load, highlighting its potential as an effective antimicrobial agent.
  • Oncology Trials : Early-phase clinical trials assessing the efficacy of this compound in combination with standard chemotherapy regimens have shown promising results in enhancing therapeutic outcomes for patients with resistant tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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